
2-((tert-Butoxycarbonyl)amino)-3-(4-(pentafluoro-l6-sulfanyl)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((tert-Butoxycarbonyl)amino)-3-(4-(pentafluoro-l6-sulfanyl)phenyl)propanoic acid is a complex organic compound with significant potential in various fields of scientific research. This compound features a tert-butoxycarbonyl (Boc) protected amino group, a phenyl ring substituted with a pentafluoro-l6-sulfanyl group, and a propanoic acid moiety. The unique combination of these functional groups imparts distinct chemical properties and reactivity, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-(pentafluoro-l6-sulfanyl)phenyl)propanoic acid typically involves multiple steps:
-
Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
-
Introduction of the Pentafluoro-l6-sulfanyl Group: : The phenyl ring is functionalized with a pentafluoro-l6-sulfanyl group using a suitable reagent like pentafluorosulfur trifluoride (SF5Cl) under controlled conditions.
-
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring or the propanoic acid moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the Boc-protected amino group or the carboxylic acid group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : The phenyl ring with the pentafluoro-l6-sulfanyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and protein modifications. The Boc-protected amino group can be deprotected under mild conditions, enabling the study of amino acid analogs in peptide synthesis.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The pentafluoro-l6-sulfanyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug design.
Industry
In the materials science industry, this compound can be used to develop novel materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(4-(pentafluoro-l6-sulfanyl)phenyl)propanoic acid depends on its specific application. In medicinal chemistry, its effects are mediated through interactions with biological targets such as enzymes or receptors. The pentafluoro-l6-sulfanyl group can influence the compound’s binding affinity and selectivity, while the Boc-protected amino group can be modified to interact with specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the pentafluoro-l6-sulfanyl group, resulting in different chemical properties and reactivity.
3-(4-(Pentafluoro-l6-sulfanyl)phenyl)propanoic acid: Does not have the Boc-protected amino group, limiting its applications in peptide synthesis.
2-Amino-3-(4-(pentafluoro-l6-sulfanyl)phenyl)propanoic acid: The absence of the Boc protection makes it more reactive but less stable under certain conditions.
Uniqueness
The presence of both the Boc-protected amino group and the pentafluoro-l6-sulfanyl group in 2-((tert-Butoxycarbonyl)amino)-3-(4-(pentafluoro-l6-sulfanyl)phenyl)propanoic acid imparts unique chemical properties, such as enhanced stability, reactivity, and potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C14H18F5NO4S |
|---|---|
Peso molecular |
391.36 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H18F5NO4S/c1-14(2,3)24-13(23)20-11(12(21)22)8-9-4-6-10(7-5-9)25(15,16,17,18)19/h4-7,11H,8H2,1-3H3,(H,20,23)(H,21,22) |
Clave InChI |
QZYZXJVDNFSNTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S(F)(F)(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


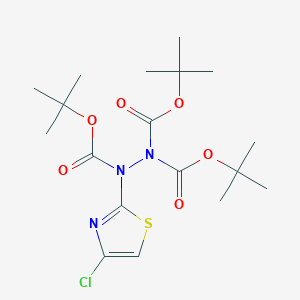
![tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12850359.png)

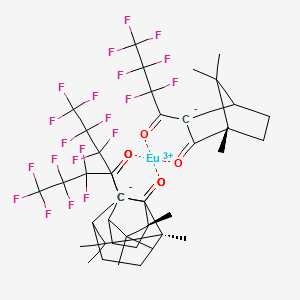
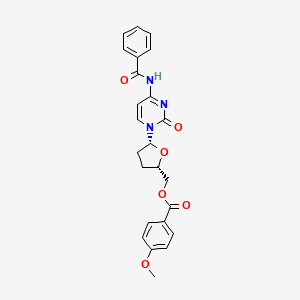


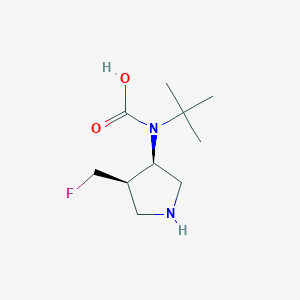
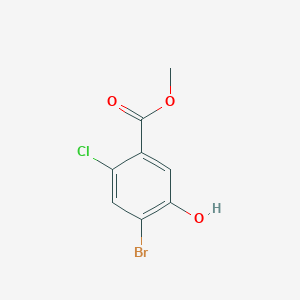
![3-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B12850399.png)
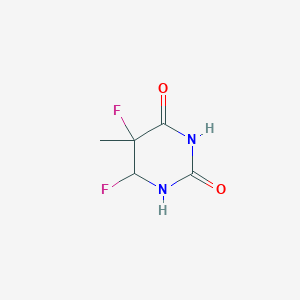

![4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B12850413.png)
![4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850431.png)
